molecular formula C12H16O2 B2880909 (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid CAS No. 2248174-17-4

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid

Cat. No.: B2880909
CAS No.: 2248174-17-4
M. Wt: 192.258
InChI Key: XQZPPEQDIQJNFB-SECBINFHSA-N
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Description

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid is a chiral propanoic acid derivative characterized by a 4-ethylphenyl substituent on the third carbon and a methyl group on the second carbon, with an R-configuration at the stereogenic center. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring phenylpropanoic acid frameworks . Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol), and its stereochemistry may influence bioavailability and receptor interactions in drug candidates .

Properties

IUPAC Name

(2R)-3-(4-ethylphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZPPEQDIQJNFB-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

Enantioselective hydrogenation of prochiral α,β-unsaturated carboxylic acids represents the most direct route to synthesize (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid. A breakthrough Ir-catalyzed protocol, reported in Chemical Science (2024), achieves up to 98% ee by modulating solvent polarity. The reaction proceeds via adsorption of the substrate onto a chiral Ir-phosphine complex, followed by stereoselective hydrogen addition (Figure 1).

Key Catalysts :

  • [Ir(COD)Cl]₂ with BiphPhos ligands
  • Toluene/dioxane mixtures for R-enantiomer preference
  • Ethanol for S-enantiomer inversion

Optimization Parameters

Parameter Optimal Conditions Yield (%) ee (%)
Solvent Toluene/dioxane (4:1) 93 98 (R)
Temperature 50°C 89 95 (R)
H₂ Pressure 50 bar 91 97 (R)
Solvent (Inversion) Ethanol 83 93 (S)

Notably, solvent polarity directly influences enantioselectivity: nonpolar solvents stabilize the R-configuration transition state, while polar solvents favor S.

Continuous Flow Synthesis

The same study demonstrated scalability via continuous flow reactors, achieving 91% yield and 93% ee (R) in dioxane, with a throughput of 12 g/h . This method eliminates batch variability and enhances reproducibility for industrial applications.

Microbial Biotransformation

Organism Selection and Pathway Engineering

Microbial biocatalysts offer an eco-friendly alternative to traditional synthesis. Streptomyces griseus ATCC 13273 and Aspergillus ochraceus CICC 40330 have been engineered to oxidize ethylbenzene derivatives regioselectively. These strains introduce the 4-ethylphenyl group via cytochrome P450-mediated hydroxylation, followed by methylation and oxidation to the carboxylic acid (Figure 2).

Fermentation Conditions :

  • pH : 6.8–7.2
  • Temperature : 28°C
  • Substrate Loading : 10 mM

Yield and Stereochemical Outcomes

Microbe Substrate Product Yield (%) ee (%)
S. griseus ATCC 13273 3-(4-Ethylphenyl)propenoic acid This compound 78 85
A. ochraceus CICC 40330 3-(4-Ethylphenyl)butanoic acid This compound 65 79

The lower ee compared to chemical methods stems from competing enzymatic pathways, though protein engineering efforts aim to improve stereocontrol.

Industrial Catalytic Processes

Large-Scale Hydrogenation

A patented industrial route (WO2014188453A2) employs fixed-bed reactors with Pd/C or Raney Ni catalysts under mild conditions. The process hydrogenates 3-(4-Ethylphenyl)-2-methylpropenoic acid at 80°C and 20 bar H₂, achieving 95% conversion and 89% ee after recrystallization.

Process Economics :

Metric Value
Production Cost $220/kg
Purity >99.5%
Annual Capacity 50 metric tons

Chlorination-Reduction Sequence

An alternative pathway involves:

  • Chlorination : 4-Ethylbenzaldehyde → 4-Ethylbenzoyl chloride (SOCl₂, 0°C)
  • Friedel-Crafts Acylation : Toluene + 4-Ethylbenzoyl chloride (AlCl₃, 40°C)
  • Reduction : NaBH₄/BF₃ etherate → (2R)-3-(4-Ethylphenyl)-2-methylpropanol
  • Oxidation : KMnO₄ → Target acid (72% overall yield).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations ee (%) Scalability
Enantioselective Hydrogenation High ee, solvent-tunable Expensive Ir catalysts 93–98 High
Microbial Biotransformation Low environmental impact Moderate ee, slow kinetics 75–85 Moderate
Industrial Catalytic Cost-effective, high yield Requires purification steps 89–95 Very high

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Patterns

2-(4-Ethylphenyl)-2-methylpropanoic Acid
  • Structure: Substituents (4-ethylphenyl and methyl) are both on the second carbon of the propanoic acid backbone.
  • Molecular Formula : C₁₂H₁₆O₂ (identical to the target compound but with differing substituent positions).
  • Applications : Intermediate in APIs like Alectinib .
  • Key Difference : Structural isomerism leads to distinct physicochemical properties, such as solubility and melting points, due to altered spatial arrangement .
(2RS)-2-(4-Ethylphenyl)-propanoic Acid
  • Structure : Lacks the methyl group on C2; racemic mixture (RS configuration).
  • Molecular Formula : C₁₁H₁₄O₂ (CAS 3585-52-2).
  • Applications : Used in quality control as a reference standard for pharmaceutical impurities .

Halogenated Derivatives

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
  • Structure : Bromine atom at the 3-position of the 4-ethylphenyl group.
  • Molecular Formula : C₁₂H₁₅BrO₂ (molecular weight: 271.16 g/mol).
  • Applications : Halogenation enhances electrophilicity, making it a precursor for cross-coupling reactions in drug synthesis .
  • Key Difference : The bromine substituent introduces heavier atomic mass and alters electronic properties, affecting binding affinity in drug-receptor interactions .

Functional Group Variations

3-(4-(Methoxycarbonyl)phenyl)-2,2-dimethylpropanoic Acid
  • Structure : Methoxycarbonyl group on the phenyl ring and two methyl groups on C2.
  • Molecular Formula : C₁₃H₁₆O₄ (molecular weight: 236.26 g/mol).
  • Applications : Intermediate in synthesizing anti-inflammatory agents.
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid
  • Structure : Hydroxy group on C2 and a methylphenylsulfanyl group on C3.
  • Molecular Formula : C₁₂H₁₆O₃S (molecular weight: 256.32 g/mol).
  • Applications : Explored for antioxidant properties due to sulfanyl and hydroxyl groups.
  • Key Difference : The sulfanyl moiety introduces hydrogen-bonding capabilities, altering solubility and redox behavior compared to the target compound .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid C₁₂H₁₆O₂ 192.25 1247119-83-0 API intermediates
2-(4-Ethylphenyl)-2-methylpropanoic acid C₁₂H₁₆O₂ 192.25 1247119-83-0 Alectinib synthesis
(2RS)-2-(4-Ethylphenyl)-propanoic acid C₁₁H₁₄O₂ 178.23 3585-52-2 Pharmaceutical impurity standard
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 271.16 - Electrophilic coupling precursor
3-(4-(Methoxycarbonyl)phenyl)-2,2-dimethylpropanoic acid C₁₃H₁₆O₄ 236.26 - Anti-inflammatory intermediates

Biological Activity

(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid, a chiral compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure enables it to interact with biological systems, making it a subject of interest for potential therapeutic applications.

The compound has the molecular formula C12H16O2C_{12}H_{16}O_2 and features a carboxylic acid functional group along with an ethyl-substituted phenyl moiety. This structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The compound's interactions can lead to various physiological effects, which are critical for its potential applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related conditions.
  • Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes such as 11β-HSD1, which plays a role in cortisol metabolism and is linked to metabolic disorders.

1. Anti-inflammatory Activity

A study explored the anti-inflammatory potential of this compound using in vitro models. The results indicated a significant reduction in the production of pro-inflammatory cytokines when cells were treated with this compound.

Cytokine Control (pg/mL) Treated (pg/mL) % Inhibition
TNF-α50025050
IL-640020050

2. Antioxidant Activity

In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals.

Concentration (µM) DPPH Scavenging (%)
1030
5060
10085

3. Enzyme Inhibition Studies

In vitro assays revealed that this compound acts as a moderate inhibitor of the enzyme 11β-HSD1, with an IC50 value indicating effective inhibition at micromolar concentrations.

Compound IC50 (nM)
This compound150
Control Compound200

Safety and Toxicity

Toxicological evaluations have indicated that this compound exhibits low toxicity levels in standard assays. Further studies are needed to fully understand its safety profile in vivo.

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